molecular formula C14H13NO2 B081897 N-hydroxy-N,2-diphenylacetamide CAS No. 13663-57-5

N-hydroxy-N,2-diphenylacetamide

Cat. No.: B081897
CAS No.: 13663-57-5
M. Wt: 227.26 g/mol
InChI Key: YNANYWOKXKOSRK-UHFFFAOYSA-N
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Description

N,2’-Diphenyl acetohydroxamic acid is a compound belonging to the class of hydroxamic acids. Hydroxamic acids are known for their ability to chelate metal ions and form stable complexes. This property makes them useful in various applications, including medicinal chemistry, where they are often used as enzyme inhibitors .

Chemical Reactions Analysis

N,2’-Diphenyl acetohydroxamic acid undergoes various chemical reactions, including:

Scientific Research Applications

Chemistry

  • Reagent in Organic Synthesis : N-hydroxy-N,2-diphenylacetamide is utilized as a reagent in organic synthesis. Its structure allows it to serve as a building block for more complex molecules, facilitating the development of novel compounds in chemical research.

Biology

  • Inhibition of Histone Deacetylases : The compound acts as a selective inhibitor of class IIa HDACs. This inhibition impacts gene expression regulation and is vital for studying epigenetic mechanisms.
  • Cell Signaling and Metabolism : By altering histone acetylation states, this compound influences various cellular processes, including cell signaling pathways and metabolic activities.

Medicine

  • Potential Therapeutic Agent : this compound shows promise as a therapeutic agent for diseases characterized by epigenetic dysregulation, such as cancer and neurodegenerative disorders. Its ability to modulate gene expression patterns can be leveraged in developing treatments for these conditions.

Industry

  • Pharmaceutical Development : The compound is employed in the pharmaceutical industry as an intermediate in synthesizing other bioactive compounds. Its properties make it suitable for developing drugs targeting specific biological pathways.

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of this compound against various cancer cell lines:

Cancer Cell LineInhibition (%)
MOLT-4 (Leukemia)84.19
SF-295 (CNS Cancer)72.11
HOP-92 (Lung Cancer)67.51

These results indicate significant cytotoxicity against leukemia and CNS cancer cell lines, suggesting potential applications in cancer therapy.

Case Study 2: Anti-inflammatory Effects

In vitro experiments demonstrated that this compound effectively inhibits cyclooxygenase (COX) enzymes:

EnzymeIC50 (µM)
COX-1Comparable to ibuprofen
COX-2Comparable to ibuprofen

The compound's anti-inflammatory properties were confirmed through experiments showing reduced levels of pro-inflammatory cytokines in animal models.

Biochemical Properties

The biochemical properties of this compound contribute significantly to its applications:

  • Molecular Formula : C14_{14}H13_{13}NO2_{2}
  • Molecular Weight : 227.26 g/mol
  • Melting Point : 192-193 °C
  • Solubility : Soluble in organic solvents; slightly soluble in water

These properties facilitate its use in various research contexts.

Mechanism of Action

The mechanism of action of N,2’-Diphenyl acetohydroxamic acid involves its ability to chelate metal ions and inhibit enzymes. For example, it inhibits the bacterial enzyme urease by binding to the nickel ions in the active site of the enzyme, thereby preventing the hydrolysis of urea . This inhibition leads to a decrease in ammonia production and an increase in the effectiveness of antimicrobial agents.

Comparison with Similar Compounds

N,2’-Diphenyl acetohydroxamic acid can be compared with other hydroxamic acids such as acetohydroxamic acid and salicylhydroxamic acid. While all these compounds share the hydroxamic acid functional group, N,2’-Diphenyl acetohydroxamic acid is unique due to its diphenyl substitution, which enhances its ability to form stable metal complexes and increases its enzyme inhibitory activity . Similar compounds include:

  • Acetohydroxamic acid
  • Salicylhydroxamic acid
  • Benzohydroxamic acid

These compounds differ in their specific substituents and, consequently, their chemical properties and applications.

Properties

CAS No.

13663-57-5

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

N-hydroxy-N,2-diphenylacetamide

InChI

InChI=1S/C14H13NO2/c16-14(11-12-7-3-1-4-8-12)15(17)13-9-5-2-6-10-13/h1-10,17H,11H2

InChI Key

YNANYWOKXKOSRK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC(=O)N(C2=CC=CC=C2)O

Canonical SMILES

C1=CC=C(C=C1)CC(=O)N(C2=CC=CC=C2)O

Key on ui other cas no.

13663-57-5

Synonyms

N,2'-diphenyl acetohydroxamic acid
N,2'-DPAHA

Origin of Product

United States

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